![molecular formula C10H9BrN2O2 B1406897 Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate CAS No. 1315362-84-5](/img/structure/B1406897.png)

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate

Descripción general

Descripción

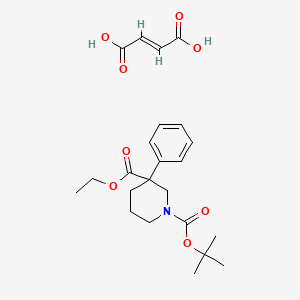

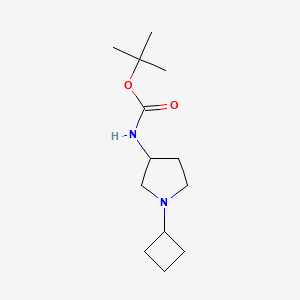

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate is a chemical compound with the CAS Number: 1251033-23-4 . It has a molecular weight of 269.1 . The IUPAC name for this compound is ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate .

Synthesis Analysis

The synthesis of compounds similar to Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate has been reported in the literature . For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The InChI code for Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate is 1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-13-8(11)6-12-9(13)5-7/h3-6H,2H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate are not available, compounds of the imidazo[1,2-a]pyridine class have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Physical And Chemical Properties Analysis

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate is a solid at room temperature . It should be stored at ambient temperature .Aplicaciones Científicas De Investigación

Synthesis of N-(Pyridin-2-yl)amides

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate: is used in the synthesis of N-(pyridin-2-yl)amides, which are formed via C–C bond cleavage promoted by I2 and TBHP in toluene . These amides have significant biological and therapeutic value due to their pharmacophoric properties.

Formation of Imidazopyridines

The compound serves as a precursor for the formation of imidazopyridines through a one-pot tandem cyclization/bromination process . This reaction does not require a base and allows for the versatile 3-bromoimidazopyridines to be further transformed into other chemical structures.

Pharmaceutical Intermediates

Due to its reactivity and structural features, Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate is a valuable intermediate in pharmaceutical synthesis. It’s used to create compounds that can be further modified to develop new drugs .

Material Science Applications

The imidazopyridine moiety, which can be synthesized from this compound, is recognized as a “privileged structure” in material science. It’s due to its structural characteristics that are beneficial in the development of new materials .

Organic Synthesis Methodologies

Researchers utilize this compound to develop new synthetic methods in organic chemistry. It’s particularly useful in reactions that require the formation of complex molecules from simpler precursors .

Catalysis Research

In catalysis, Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate can be used to study new catalytic processes, including oxidative coupling and cyclization reactions that are important for creating heterocyclic compounds .

Development of Therapeutic Agents

The compound’s derivatives are explored for their potential as therapeutic agents. The imidazopyridine core is common in many molecules with significant biological activity, making it a target for drug discovery efforts .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been recognized as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

It’s known that n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of these compounds involves C–C bond cleavage promoted by I2 and TBHP .

Biochemical Pathways

Compounds with similar structures have been shown to have varied medicinal applications, suggesting they may interact with multiple biochemical pathways .

Result of Action

Compounds with similar structures have been shown to have significant biological and therapeutic value .

Propiedades

IUPAC Name |

ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-13-8(11)6-12-9(13)5-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAJSQRCXJXDNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=NC=C(N2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1406819.png)

![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1406820.png)

![[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride](/img/structure/B1406824.png)

![(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride](/img/structure/B1406826.png)

![2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid](/img/structure/B1406831.png)

![(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid](/img/structure/B1406832.png)